2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol . This compound is known for its unique structural features, which include trifluoroethyl and fluoro-methylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate typically involves the reaction of 4-fluoro-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purity of the final product is maintained through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: This compound is used as an electrophilic vinylation reagent.
2,2,2-Trifluoroethyl (mesityl)-iodonium triflate: Known for its use in trifluoroethylation reactions.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: This compound has similar structural features and is used in acaricidal activity studies.
Uniqueness
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate is unique due to its combination of trifluoroethyl and fluoro-methylphenyl groups, which impart distinctive chemical and physical properties. These features make it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVDAWTFFZTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198115 | |
Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-98-4 | |
Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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